2,2,3,3-tetrafluoropropyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
2,2,3,3-Tetrafluoropropyl (E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine atoms in the molecule imparts unique properties, including increased stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoropropyl (E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate typically involves the reaction of 2,2,3,3-tetrafluoropropyl bromide with (E)-2-cyano-3-(4-methoxyphenyl)-2-propenoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl (E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl (E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,2,3,3-Tetrafluoropropyl (4-methoxyphenyl)carbamate
- Succinic acid, 2,2,3,3-tetrafluoropropyl 4-(4-methoxyphenyl)cyclohexyl ester
Comparison: Compared to similar compounds, 2,2,3,3-tetrafluoropropyl (E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate exhibits unique properties due to the presence of the cyano group and the (E)-configuration of the propenoate moiety
Properties
Molecular Formula |
C14H11F4NO3 |
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Molecular Weight |
317.23 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H11F4NO3/c1-21-11-4-2-9(3-5-11)6-10(7-19)12(20)22-8-14(17,18)13(15)16/h2-6,13H,8H2,1H3/b10-6+ |
InChI Key |
ZXYAECHRRVORPC-UXBLZVDNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC(C(F)F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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